molecular formula C18H16N2O5S2 B2926188 BSF433220D CAS No. 310893-93-7

BSF433220D

Cat. No.: B2926188
CAS No.: 310893-93-7
M. Wt: 404.46
InChI Key: REGJBZFQCZNLEL-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BSF433220D undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BSF433220D has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BSF433220D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may influence various biochemical processes .

Properties

IUPAC Name

[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2.C4H4O4/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11;5-3(6)1-2-4(7)8/h1-4,8,17H,5-7H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGJBZFQCZNLEL-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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